[(3-Chloropyrazin-2-yl)oxy]acetic acid
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Overview
Description
[(3-Chloropyrazin-2-yl)oxy]acetic acid is an organic compound with the molecular formula C6H5ClN2O3 It is a derivative of pyrazine, featuring a chlorine atom at the 3-position and an acetic acid moiety attached via an oxygen atom at the 2-position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloropyrazin-2-yl)oxy]acetic acid typically involves the reaction of 3-chloropyrazine with chloroacetic acid in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chlorine atom on the chloroacetic acid is replaced by the pyrazine ring. The reaction conditions often include heating the mixture to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[(3-Chloropyrazin-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used .
Scientific Research Applications
[(3-Chloropyrazin-2-yl)oxy]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(3-Chloropyrazin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades .
Comparison with Similar Compounds
[(3-Chloropyrazin-2-yl)oxy]acetic acid can be compared with other similar compounds, such as:
[(3,5,6-Trichloropyridin-2-yl)oxy]acetic acid: This compound has multiple chlorine atoms on the pyridine ring, which may result in different chemical and biological properties.
[(3-Chloropyridin-2-yl)oxy]acetic acid: Similar to this compound but with a pyridine ring instead of a pyrazine ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazine ring, which can impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C6H5ClN2O3 |
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Molecular Weight |
188.57 g/mol |
IUPAC Name |
2-(3-chloropyrazin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C6H5ClN2O3/c7-5-6(9-2-1-8-5)12-3-4(10)11/h1-2H,3H2,(H,10,11) |
InChI Key |
KCMWXVGTNCJBGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)OCC(=O)O)Cl |
Origin of Product |
United States |
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